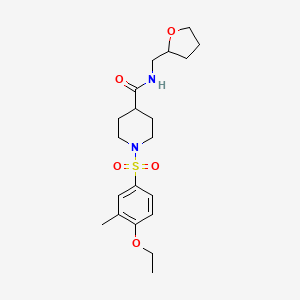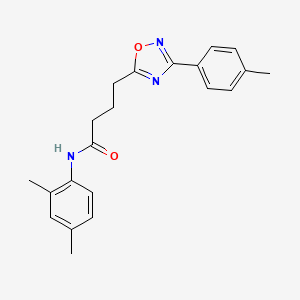
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase. Moreover, this compound has shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has several biochemical and physiological effects. This compound has shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, leading to the induction of apoptosis. Moreover, this compound has shown to increase the levels of intracellular calcium ions, leading to the activation of the caspase pathway. Additionally, this compound has shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells.
実験室実験の利点と制限
The advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide in lab experiments include its potent antitumor and antimicrobial activity, making it a potential candidate for the development of new anticancer and antibiotic drugs. Moreover, this compound has shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, making it difficult to administer in vivo. Additionally, the toxicity of this compound at higher concentrations needs to be evaluated before its use in clinical trials.
将来の方向性
The future directions for the research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide include the evaluation of its toxicity at higher concentrations, the development of new formulations to improve its solubility in water, and the evaluation of its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases. Moreover, the evaluation of its mechanism of action and the identification of its molecular targets can provide insights into the development of new drugs with improved efficacy and specificity. Additionally, the evaluation of its potential as a material science candidate for the development of new materials with improved properties can provide new avenues for research in this field.
合成法
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide involves the reaction of 2-chlorobenzohydrazide with ethyl chloroacetate to obtain 2-ethyl-2-(2-chlorophenyl)acetohydrazide. The obtained compound is then reacted with sodium methoxide in methanol to form 2-(2-chlorophenyl)-5-(2-ethoxy-2-oxoethyl)-1,3,4-oxadiazole, which is further reacted with N-ethylbenzamide to obtain the final product, 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide.
科学的研究の応用
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylbenzamide has shown promising results in various scientific research applications. One such application is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against different types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has shown antimicrobial activity against different strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Moreover, this compound has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-19-16(22)11-7-3-4-8-12(11)17-20-15(21-23-17)13-9-5-6-10-14(13)18/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZTSSCUWLBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)








![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)